molecular formula C7H10ClN3O2 B1447924 methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1423025-47-1

methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B1447924
CAS No.: 1423025-47-1
M. Wt: 203.62 g/mol
InChI Key: QAVGVMOXEJHIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate is a triazole-based compound featuring a 1,2,3-triazole core substituted at position 4 with a 2-chloroethyl group and at position 1 with an acetoxy methyl ester. The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, followed by functionalization to introduce the chloroethyl substituent .

Properties

IUPAC Name

methyl 2-[4-(2-chloroethyl)triazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2/c1-13-7(12)5-11-4-6(2-3-8)9-10-11/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVGVMOXEJHIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate (CAS Number: 1423025-47-1) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H10ClN3O2C_7H_{10}ClN_3O_2 and a molecular weight of approximately 203.63 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC7H10ClN3O2
Molecular Weight203.63 g/mol
Boiling Point334.9 ± 52.0 °C (Predicted)
Density1.36 ± 0.1 g/cm³ (Predicted)
pKa0.41 ± 0.10 (Predicted)

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For example, studies have shown that various triazole derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This compound's structure suggests potential efficacy in this regard.

A review highlighted that triazole derivatives can inhibit metabolic enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription . These properties make them candidates for further development as antibacterial agents.

Anticancer Activity

The triazole scaffold is also recognized for its anticancer properties. Compounds derived from this structure have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of cell cycle progression . this compound may share these properties due to its structural similarities with other active triazole compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Cell Cycle Modulation : Similar triazole derivatives have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies and Research Findings

Several studies have focused on the biological activities of triazole derivatives:

  • Antibacterial Activity : A study evaluating the antibacterial activity of various triazole compounds found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Efficacy : Another research highlighted the anticancer potential of mercapto-substituted triazoles in inducing apoptosis in various cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .
  • Pharmacological Profile Review : A comprehensive review summarized the pharmacological profiles of numerous triazole compounds, emphasizing their roles as antifungal, antibacterial, anticancer agents, and more .

Scientific Research Applications

Agricultural Applications

Herbicide Development:
Methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate has been utilized in the synthesis of herbicidal ionic liquids. These ionic liquids incorporate active anions designed for plant protection. The synthesis process involves combining this compound with specific cations derived from herbicides to enhance their efficacy against unwanted vegetation.

Case Study:
In greenhouse trials, the resulting ionic liquids demonstrated significant herbicidal activity, effectively controlling various weed species. Characterization techniques confirmed the structural integrity and effectiveness of these compounds in agricultural applications.

Pharmaceutical Applications

Intermediate in Drug Synthesis:
This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly antihistamines such as bilastine. The triazole moiety is crucial for the biological activity of these drugs.

Synthesis Process:
The synthesis typically involves using this compound as a building block. The compound undergoes further chemical transformations to introduce additional functional groups that enhance its therapeutic properties.

Research Findings:
Studies have shown that derivatives synthesized from this compound exhibit improved antihistaminic activity compared to traditional antihistamines. This has implications for developing more effective treatments for allergic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Methyl 2-(5-aryl-4-arylethynyl-1H-triazol-1-yl)acetate (Compound 10f, )

  • Structure : Contains a 5-aryl and 4-arylethynyl substituent on the triazole, with an acetoxy methyl ester.
  • Key Differences : The absence of a chloroethyl group reduces electrophilicity, while the ethynyl and aryl groups enhance π-π stacking interactions.
  • Applications : Primarily explored for photophysical properties due to extended conjugation .

b. 2-(4-(((2-(4-Methoxyphenyl)quinazolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (Compound 8a, )

  • Structure : Triazole linked to a quinazoline moiety via an acetamide group.
  • The acetamide group improves hydrogen-bonding capacity compared to the ester.
  • Applications : Cytotoxic activity against cancer cell lines (e.g., IC₅₀ values in µM range) .

c. Ethyl 2-{4-[(1,5-dibenzyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate ()

  • Structure : Triazole conjugated to a benzodiazepine-dione system.
Substituent Effects on Reactivity and Bioactivity
Compound Key Substituent Reactivity/Bioactivity Highlights
Target compound 4-(2-Chloroethyl) Electrophilic alkylation; intermediate for prodrugs
Methyl 2-[4-(2-hydroxyethyl)-1H-...]acetate () 4-(2-Hydroxyethyl) Enhanced hydrophilicity; reduced electrophilicity
Compound 13 () 4-(Benzimidazole-thioether) Anti-HCV activity (EC₅₀ = 12 µM)
Compound 10f () 4-Arylethynyl, 5-aryl Fluorescence emission at 450–500 nm

Chloroethyl vs. Hydroxyethyl () :

  • The chloroethyl group enables nucleophilic substitution (e.g., with amines or thiols), whereas the hydroxyethyl group participates in hydrogen bonding or esterification. This difference is critical in prodrug design, where the chloroethyl group can be replaced by bioactive moieties .

Triazole-Acetamide vs. Triazole-Acetate ( vs. Target) :

  • Acetamide derivatives exhibit stronger hydrogen-bonding interactions, enhancing binding to biological targets like kinases. The acetoxy ester in the target compound offers better membrane permeability due to increased lipophilicity (logP ≈ 1.8 vs. 0.5 for acetamide) .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

The most common and reliable strategy for synthesizing methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for its regioselectivity and efficiency in forming 1,4-disubstituted 1,2,3-triazoles.

General Synthetic Route:

  • Step 1: Preparation of the Alkyne and Azide Precursors
    The alkyne component is typically a terminal alkyne bearing the methyl acetate group, such as propargyl acetate or a related derivative. The azide component is a 2-chloroethyl azide or a precursor that can be converted into this azide.

  • Step 2: CuAAC Reaction
    The alkyne and azide are reacted in the presence of a copper(I) catalyst, often generated in situ from copper sulfate and sodium ascorbate, in a mixed solvent system such as methanol/water or tert-butanol/water at room temperature. This step yields the 1,4-disubstituted 1,2,3-triazole ring with the chloroethyl substituent at the 4-position and the methyl acetate substituent at the 1-position.

  • Step 3: Purification
    The product is purified by column chromatography or recrystallization to achieve high purity (typically around 95%).

Key Features:

  • The CuAAC reaction is highly regioselective, favoring the formation of the 1,4-disubstituted triazole exclusively.
  • The reaction conditions are mild, generally performed at ambient temperature and aqueous or mixed solvent media.
  • The catalyst can be reused in some cases with minimal copper leaching, improving sustainability.

Example Data:

Parameter Typical Conditions Yield (%) Notes
Catalyst CuSO4 + Sodium Ascorbate 70-90 In situ generation of Cu(I)
Solvent MeOH/H2O or t-BuOH/H2O - Mixed solvent system
Temperature Room temperature (20-25°C) - Mild conditions
Reaction Time 12-24 hours - Depending on substrates
Purification Column chromatography - Silica gel, ethyl acetate/hexane

This method is supported by extensive literature on 1,2,3-triazole synthesis via CuAAC, including comprehensive reviews that cover various catalysts and substrate scopes.

One-Pot Tandem Cyclization and Alkylation Process

A novel two-stage one-pot synthetic strategy has been reported for preparing chloromethyl triazole intermediates, which are structurally related to this compound. This approach involves sequential condensation, cyclization, and alkylation reactions starting from commercially available chloroacetamide.

Process Outline:

  • Stage 1: One-Pot Tandem Condensation and Cyclization
    Chloroacetamide undergoes condensation and cyclization to form a chloromethyl-substituted triazole intermediate in approximately 72% yield.

  • Stage 2: N-Alkylation and Methylation
    The chloromethyl triazole intermediate is then subjected to N-alkylation with a triazone compound, followed by selective N1-methylation using iodomethane, yielding the desired triazole derivative in about 54% yield.

  • Advantages:
    This method reduces the number of purification steps and improves overall efficiency by combining multiple reactions in one pot. It also allows for the synthesis of related triazole intermediates useful in drug development.

Reaction Scheme Summary:

Step Reactants Conditions Yield (%) Notes
Condensation/Cyclization Chloroacetamide One-pot, unspecified solvent 72 Tandem process
N-Alkylation Triazone + chloromethyl triazole One-pot, methyl iodide methylation 54 Selective N1-methylation

This approach is particularly relevant for pharmaceutical intermediates and has been demonstrated as an efficient synthetic route.

Alternative Metal-Catalyzed Cycloaddition Methods

Beyond copper catalysis, other metal catalysts such as ruthenium have been employed to synthesize 1,2,3-triazole derivatives with different regioselectivities (e.g., 1,5-disubstituted triazoles). However, for this compound, the copper-catalyzed method remains preferred due to its regioselectivity and yields.

Purification and Characterization

Purification is typically achieved by silica gel column chromatography using solvent systems such as ethyl acetate/hexane or methanol/dichloromethane gradients. The product is characterized by standard spectroscopic methods including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the triazole ring and substitution pattern.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy to identify functional groups.
  • Elemental analysis for purity assessment.

Summary Table of Preparation Methods

Method Key Steps Catalyst/Conditions Yield (%) Advantages References
CuAAC (Copper-Catalyzed) Azide + Alkyne cycloaddition CuSO4 + Sodium Ascorbate, MeOH/H2O 70-90 High regioselectivity, mild
One-Pot Tandem Cyclization/Alkylation Condensation, cyclization, N-alkylation, methylation Chloroacetamide, methyl iodide 54-72 Efficient, fewer purifications
Ruthenium-Catalyzed Cycloaddition Azide + Alkyne cycloaddition Cp*Ru(PPh3)2, PhH Variable Different regioselectivity

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
CuAAC + Chloroethylation7895CuBr, DMF, 70°C
Batch Alkylation6588K2CO3, THF, reflux
Continuous-Flow Synthesis8597Microreactor, 60°C, 10 min

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Combined spectroscopic and crystallographic techniques are critical:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., triazole N–N bond: ~1.34 Å, confirming regiochemistry) .
  • IR Spectroscopy : Detects ester C=O stretches (~1740 cm⁻¹) and triazole C–N vibrations (~1550 cm⁻¹) .
  • NMR : ¹H NMR shows methyl ester singlet (~3.7 ppm) and chloroethyl triplet (~3.6 ppm, CH2Cl) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity >95% .

Basic Question: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Moisture Sensitivity : Hydrolysis of the chloroethyl group occurs in humid conditions; store under inert gas (N2/Ar) .
  • Light Sensitivity : UV exposure degrades the triazole ring; use amber vials and avoid prolonged light exposure .
  • Temperature : Store at –20°C to prevent ester hydrolysis; room temperature storage reduces shelf life by 50% over 6 months .

Advanced Question: What mechanistic insights explain the formation of the 1,2,3-triazole ring in this compound?

Methodological Answer:
The CuAAC mechanism involves:

Catalytic Cycle : Cu(I) coordinates to the alkyne, lowering the activation energy for cycloaddition .

Regioselectivity : Steric effects favor 1,4-substitution over 1,5-isomers, as confirmed by DFT calculations .

Side Reactions : Competing Glaser coupling (alkyne dimerization) occurs at Cu(II) contamination levels >1% .

Validation : Isotopic labeling (¹³C-alkyne) tracks carbon incorporation into the triazole ring via MS analysis .

Advanced Question: How do structural modifications at the chloroethyl or triazole positions affect biological activity?

Methodological Answer:

  • Chloroethyl Group : Replacing Cl with Br increases lipophilicity (logP +0.5) but reduces metabolic stability in vitro .
  • Triazole Substitution : 4-Phenyl analogs (vs. 4-chloroethyl) show 10-fold higher antibacterial activity (MIC = 2 µg/mL vs. S. aureus) .
  • Ester vs. Carboxylic Acid : Hydrolysis to the free acid enhances solubility but abolishes membrane permeability .

Q. Table 2: Structure-Activity Relationships

ModificationBiological Activity (IC50)Solubility (mg/mL)Reference
4-Chloroethyl15 µM (Anticancer)0.8
4-Phenyl1.5 µM (Anticancer)0.2
Free Carboxylic AcidInactive12.4

Advanced Question: How can contradictory data in the literature regarding this compound’s reactivity be resolved?

Methodological Answer:
Contradictions often arise from:

  • Reagent Purity : Residual Pd/C in hydrogenation steps reduces chloroethyl groups to ethyl, altering reactivity .
  • Analytical Artifacts : Copper residues in crude products inflate yields; ICP-MS quantifies Cu levels (<50 ppm acceptable) .
  • pH Effects : Ester hydrolysis rates vary with buffer pH (e.g., t1/2 = 24 h at pH 7.4 vs. 2 h at pH 9) .

Q. Resolution Protocol :

Validate synthetic steps with independent methods (e.g., LC-MS for intermediate tracking).

Cross-test reagents from multiple suppliers.

Standardize assay conditions (e.g., PBS buffer, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate
Reactant of Route 2
methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.